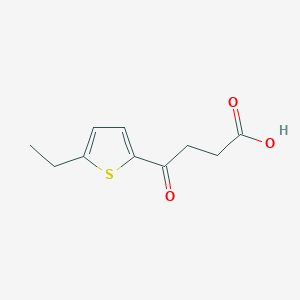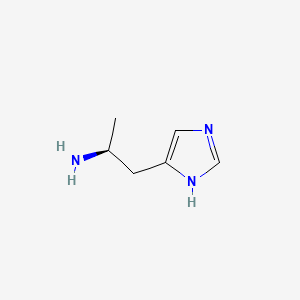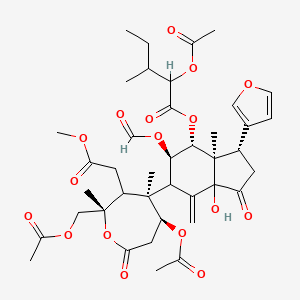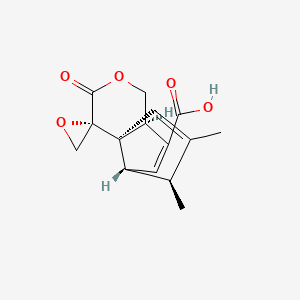
Pentalenolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentalenolactone is a sesquiterpene lactone that is isolated from several Streptomyces species and exhibits antibiotic activity. It has a role as an antimicrobial agent, an EC 1.2.1.12 [glyceraldehyde-3-phosphate dehydrogenase (phosphorylating)] inhibitor and a bacterial metabolite. It is a sesquiterpene lactone, an alpha,beta-unsaturated monocarboxylic acid, a spiro-epoxide and an organic heterotricyclic compound. It is a conjugate acid of a pentalenolactone(1-).
Pentalenolactone is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Inhibitory Effect on Vascular Smooth Muscle Cell Proliferation
Pentalenolactone demonstrates an inhibitory effect on the proliferation of rat vascular smooth muscle cells. This inhibition is mediated by the suppression of the ERK1/2 cascade, a key pathway in cell proliferation, without causing cell death (Ikeda et al., 2001).
Role in Pentalenolactone Biosynthesis
The biosynthesis of pentalenolactone, an antibiotic, involves several enzymes in Streptomyces species. Key steps include the enzymatic conversion of various intermediates in the biosynthetic pathway, a process crucial for the production of pentalenolactone (You et al., 2007); (Seo et al., 2011); (Tetzlaff et al., 2006).
Biochemical Characterization of Enzymes in Biosynthesis
The multifunctional enzyme PtlD in the biosynthesis of pentalenolactone shows multiple activities, including hydroxylation, desaturation, and epoxidation, highlighting the complex enzymatic mechanisms involved in the pathway (Deng et al., 2019).
Gene Regulation in Pentalenolactone Biosynthesis
Genes such as PenR and PntR in Streptomyces species act as regulators in pentalenolactone biosynthesis, influencing the production of this antibiotic. These findings emphasize the role of genetic regulation in the production of bioactive compounds (Zhu et al., 2013).
Mechanism Studies in Pentalenolactone Biosynthesis
Studies on the mechanism of the enzymatic reactions in pentalenolactone biosynthesis, such as the P450-catalyzed oxidative rearrangement, contribute to a deeper understanding of complex biochemical processes (Zhu et al., 2011).
Synthetic Approaches to Pentalenolactone
Synthetic methodologies, such as enantiospecific assembly, have been developed to construct the carbon skeleton of pentalenolactones, highlighting the intersection of synthetic chemistry and natural product biosynthesis (Testero & Spanevello, 2006).
Role in Immunosuppressant Activity
Pentalenolactone I, derived from Streptomyces filipinensis, exhibits immunosuppressant activity, demonstrating the potential therapeutic applications of pentalenolactones (Uyeda et al., 2001).
Propiedades
Número CAS |
31501-48-1 |
|---|---|
Nombre del producto |
Pentalenolactone |
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1 |
Clave InChI |
NUPNVWUYFVEAIT-ULEBWITMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O |
SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
SMILES canónico |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Sinónimos |
arenaemycin E pentalenolactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)

![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)
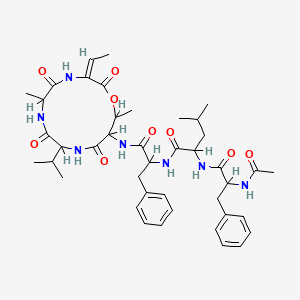
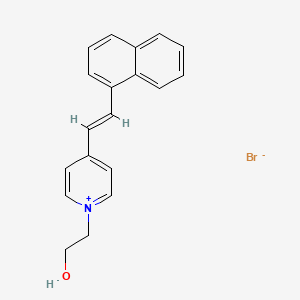

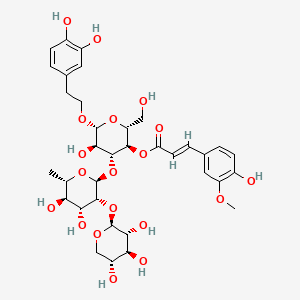
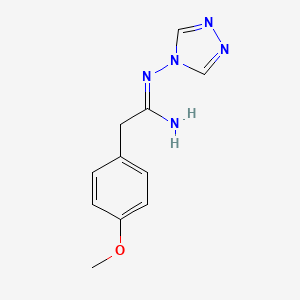
![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
